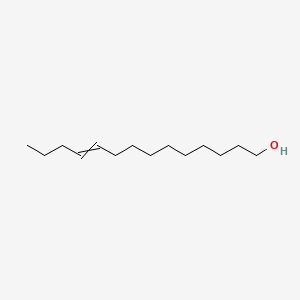
Tetradec-10-en-1-ol
Vue d'ensemble
Description
Tetradec-10-en-1-ol, also known as (Z)-11-Tetradecen-1-ol, belongs to the class of organic compounds known as long-chain fatty alcohols . These are fatty alcohols that have an aliphatic tail of 13 to 21 carbon atoms . It is found in Etlingera elatior .
Synthesis Analysis
A method has been developed for obtaining (Z)tetradec-11-en-1-ol via dodec-11-yn-1-ol . The hydrogenation of certain compounds over Lindlar catalyst in hexane solution at 15-20°C gave quantitative yields of (Z)tetradec-11-en-1-ol .Molecular Structure Analysis
The molecular formula of Tetradec-10-en-1-ol is C14H28O . The molecular weight is 212.3715 . The IUPAC Standard InChI is InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-4,15H,2,5-14H2,1H3/b4-3+ .Physical And Chemical Properties Analysis
Tetradec-10-en-1-ol is an extremely weak basic (essentially neutral) compound based on its pKa .Applications De Recherche Scientifique
Insect Pheromones and Analogues :
- Tetradec-10-en-1-ol and its derivatives, such as tetradec-11E-enal and tetradec-11E-en-l-ol, have been used in the synthesis of components for insect pheromones. These substances are significant in the pheromones of many species of insects, particularly in the order Lepidoptera (Odinokov et al., 2004). Similar compounds like tetradec-11-en-1-ol, hexadec-11-en-1-ol, and octadec-11-en-1-ol, which are attractants for Lepidoptera species, have also been synthesized, demonstrating the versatility of tetradec-10-en-1-ol in creating insect attractants (Dzhemilev et al., 2004).
Microelectronics Application :
- In the field of microelectronics, derivatives of tetradec-10-en-1-ol have been explored. For example, Tetraethoxysilane (TEOS), related to tetradec-10-en-1-ol, has been incorporated into polyamic acid, a precursor to polyimide (PI), to develop low dielectric constant materials with improved mechanical and hygroscopic properties for microelectronics devices (Kurmvanshi et al., 2012).
Synthesis of Sex Pheromones :
- The compound has been utilized in the synthesis of sex pheromones for various insects. For instance, 11-Tetradecen-1-ol acetate, a powerful attractant, is used to trap corn pests and is similar to an isomeric mixture extracted from male Ostrinia nubilalis, a pest species (Li et al., 2008).
Propriétés
IUPAC Name |
tetradec-10-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h4-5,15H,2-3,6-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGSHQFWLNRTDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60708333 | |
| Record name | Tetradec-10-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60708333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57393-02-9 | |
| Record name | Tetradec-10-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60708333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(3S,8R,9S,10R,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B579766.png)
![4-Hydroxy-3-[[4-hydroxy-3-[[2-[methyl(octadecyl)amino]-5-sulfophenyl]carbamoyl]naphthalen-1-yl]diazenyl]benzoic acid](/img/structure/B579768.png)
![2-chloro-6-methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B579769.png)
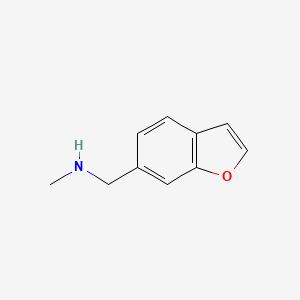

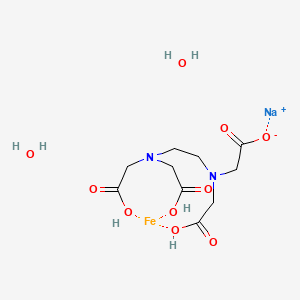
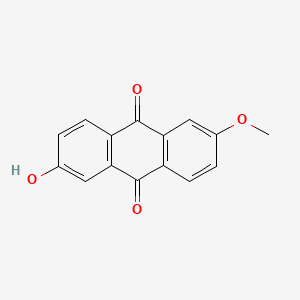

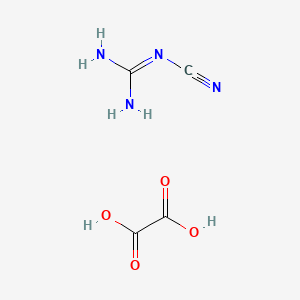

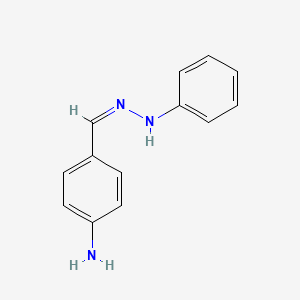
![Cyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B579781.png)